3-Amino-N,N-dimethyl-L-alaninamide is an organic compound classified as an alpha amino acid amide, specifically a derivative of L-alanine. This compound is characterized by the presence of an amino group, two methyl groups attached to the nitrogen atom, and an amide functional group. It is not a naturally occurring metabolite but may be found in individuals exposed to this compound or its derivatives, thus being part of the human exposome, which encompasses all exposures throughout a lifetime and their relation to health .
This compound can be synthesized in laboratory settings through various chemical reactions involving L-alanine and its derivatives. It is primarily utilized in research and experimental applications due to its structural properties and potential biochemical activities.
The synthesis of 3-Amino-N,N-dimethyl-L-alaninamide can be achieved through several methods:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed for product verification.
The molecular formula for 3-Amino-N,N-dimethyl-L-alaninamide is CHNO. The structure features:
3-Amino-N,N-dimethyl-L-alaninamide can participate in various chemical reactions typical of amino acid derivatives:
These reactions often require catalysts or specific solvents to facilitate the transformation while maintaining selectivity towards desired products.
The mechanism of action for 3-Amino-N,N-dimethyl-L-alaninamide primarily revolves around its role as a substrate in enzymatic reactions. It may act as an inhibitor or modulator in biochemical pathways involving amino acid metabolism or neurotransmitter synthesis.
Research indicates that modifications at the amino group can significantly affect binding affinity and efficacy in biological systems .
3-Amino-N,N-dimethyl-L-alaninamide has several scientific uses:
This compound's unique structural features make it a valuable tool in both academic research and industrial applications, particularly within biochemistry and pharmaceuticals.
3-Amino-N,N-dimethyl-L-alaninamide (C₅H₁₃N₃O) is classified as an α-amino acid derivative featuring a dimethylated amide group and a terminal amino moiety. Its systematic IUPAC name is N,N-dimethyl-3-aminopropanamide, though it is frequently designated as a functionalized alaninamide due to its structural relationship to L-alanine. The "L" prefix specifies the absolute configuration at the chiral center, critical for biological recognition and function [5]. The compound’s backbone consists of a propanoic acid chain with an amine group at the β-carbon and a dimethylated carboxamide terminus. This amphiphilic structure—combining hydrophilic amine and carbonyl groups with hydrophobic methyl moieties—confers unique physicochemical properties, including a predicted pKa of ~10.5 (amine group) and moderate lipophilicity (clogP ~ -1.2), influencing blood-brain barrier permeability [4] [6].
Stereochemical integrity is a key concern in synthesis and analysis. Contemporary chiral resolution techniques, such as three-dimensional HPLC (3D-HPLC) with Pirkle-type enantioselective columns, enable discrimination of L/D enantiomers in complex matrices like biological fluids [6]. Mass spectrometry-coupled methods using chiral derivatizing agents (e.g., D-FDLDA) further enhance detection sensitivity, crucial given the typically low abundance of D-isomers in mammalian systems [3].
Table 1: Structural and Analytical Attributes of 3-Amino-N,N-dimethyl-L-alaninamide and Related Derivatives
Compound | Molecular Formula | Chirality | Key Functional Groups | Primary Analytical Methods |
---|---|---|---|---|
3-Amino-N,N-dimethyl-L-alaninamide | C₅H₁₃N₃O | L-configuration | β-Amino, dimethylamide | 3D-HPLC, Chiral LC-MS/MS [3] [6] |
L-Alaninamide | C₃H₈N₂O | L-configuration | α-Amino, primary amide | Optical rotation, HPLC [5] |
Safinamide analogs | C₁₇H₁₈FN₃O₂ | Racemic or enantiopure | Benzyloxybenzyl, fluoro moiety | RP-HPLC, NMR [4] |
(R)-AS-1 derivative | C₁₈H₂₁N₃O₄ | R-configuration | Succinimide, benzyl ether | Chiral SFC, CD spectroscopy [7] |
Alaninamide derivatives have evolved from peptide synthesis intermediates to privileged scaffolds in CNS drug discovery. Early applications leveraged their hydrolytic stability compared to ester counterparts, facilitating peptide bond formation without racemization—exemplified by L-alaninamide hydrochloride’s use in solid-phase peptide synthesis (SPPS) [5]. The 1990s–2000s saw strategic incorporation of N,N-dialkylamide motifs to enhance blood-brain barrier penetration, as seen in anticonvulsants like safinamide. Safinamide’s α-aminoamide core, featuring a 4-benzyloxy-benzyl group, demonstrated dual inhibition of monoamine oxidase B (MAO-B) and voltage-gated sodium channels, inspiring hybrid designs [4] [7].
Modern synthetic routes emphasize atom economy and chiral purity. 3-Amino-N,N-dimethyl-L-alaninamide is typically synthesized via:
Table 2: Evolution of Alaninamide Derivative Synthesis
Era | Synthetic Strategy | Key Advance | Limitation |
---|---|---|---|
1980s–1990s | Classical peptide coupling (DCC) | High chiral fidelity | Low yields, toxic byproducts |
2000s–2010s | Microwave-assisted amidation | Reduced reaction time (<30 min) | Scalability issues |
2020s–present | Flow chemistry/green catalysis | Sustainable solvents, high atom economy | Complex equipment setup [4] [9] |
3-Amino-N,N-dimethyl-L-alaninamide serves as a versatile pharmacophore in multitarget-directed ligands (MTDLs) for complex neurological disorders. Its structural plasticity enables simultaneous engagement with:
The MTDL strategy addresses Alzheimer’s disease (AD) complexity, where single-target agents (e.g., BACE1 inhibitors like verubecestat) failed clinically due to compensatory pathways. 3-Amino-N,N-dimethyl-L-alaninamide-based hybrids concurrently modulate Aβ aggregation, metal dyshomeostasis, and enzyme hyperactivity, demonstrating synergistic effects in in vitro neuroprotection assays at sub-micromolar concentrations [2] [9].
Table 3: Multitarget Engagement of Alaninamide-Based Hybrids
Hybrid Structure | Biological Targets | Potency (IC₅₀/ED₅₀) | Therapeutic Model |
---|---|---|---|
Tacrine-alaninamide-CNSL | AChE, BChE, NF-κB | 0.035 nM (BChE) | AD neuroinflammation [9] |
((Benzyloxy)benzyl)propanamide | Voltage-gated Na⁺ channels, EAAT2 | 48.0 mg/kg (MES) | Drug-resistant epilepsy [7] |
Aβ-metal chelator conjugate | Aβ₄₂ aggregation, Cu²⁺/Zn²⁺ chelation | 0.89 μM (Aβ inhibition) | Alzheimer’s [2] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1